molecular formula C18H25N5O4S B12178474 4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B12178474
M. Wt: 407.5 g/mol
InChI Key: LQWGURIIEBZCPB-UHFFFAOYSA-N
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Description

4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a piperazine sulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the pyridazinone core with a methoxyphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Piperazine Sulfonamide Moiety: This is typically done through nucleophilic substitution reactions where the piperazine derivative reacts with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a pyridazinone core, methoxyphenyl group, and piperazine sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H25N5O4S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H25N5O4S/c1-20(2)28(25,26)22-12-10-21(11-13-22)14-23-18(24)9-8-17(19-23)15-4-6-16(27-3)7-5-15/h4-9H,10-14H2,1-3H3

InChI Key

LQWGURIIEBZCPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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